![molecular formula C12H14ClFN2O B2920101 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1774904-83-4](/img/structure/B2920101.png)

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

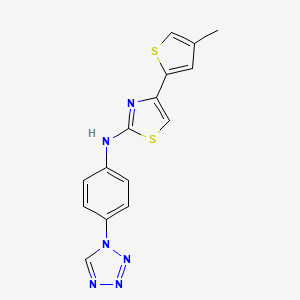

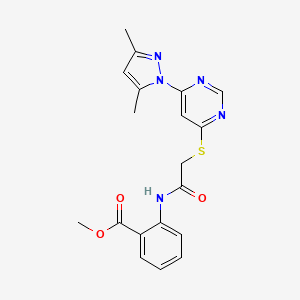

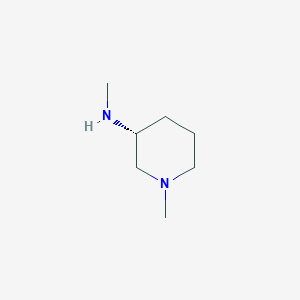

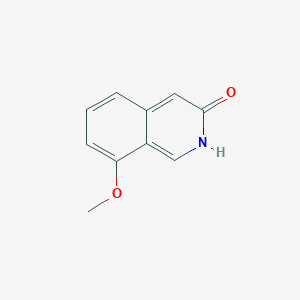

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a chemical compound . It is a white solid with a molecular weight of 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” can be represented by the linear formula C13H15ClFNO2 . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .Physical And Chemical Properties Analysis

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a white solid . Its molecular weight is 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .科学的研究の応用

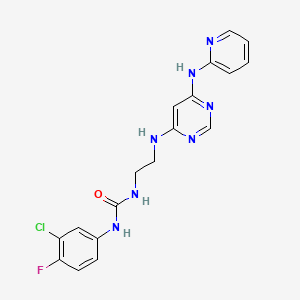

c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride derivatives, were tested as potential c-Met/ALK dual inhibitors. One compound demonstrated potent, selective, and efficacious inhibition of c-Met/ALK, showing significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).

Synthesis and GPCR Targets : A study developed a simple synthetic route for spiro[indoline-3,4'-piperidine] derivatives, which can serve as templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).

Antidepressant Potential : Research on 1-arylspiro[indoline-3,4'-piperidine]s indicated potential antidepressant activity. Certain analogs showed marked activity in animal models, suggesting an atypical profile compared to traditional tricyclic antidepressants (Ong et al., 1983).

Anti-oncological Alkaloids : Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones, structurally related to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, demonstrated significant potency against various human tumor cell lines. QSAR models were used to describe their anti-neoplastic properties (Girgis et al., 2015).

Diastereoselective Syntheses : A study on the diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates highlighted their importance in medicinal chemistry, especially for bioactive polycyclic indole alkaloids (Liang et al., 2020).

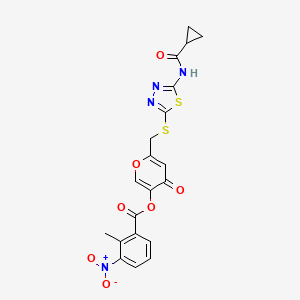

Intramolecular Oxidative Coupling : An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls was reported to produce spiro-coupling products, showcasing the versatility of spiro compounds in organic synthesis (Sugimoto et al., 2023).

Antimycobacterial Activity : A specific derivative, spiro-piperidin-4-ones, was found to have significant in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating the potential of spiro compounds in treating infectious diseases (Kumar et al., 2008).

Ultrasound-Assisted Synthesis : A study described an efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, highlighting the role of spiro compounds in facilitating complex chemical syntheses (Zou et al., 2012).

特性

IUPAC Name |

6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXILKEKYARNVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)

![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)

![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)